molecular formula C14H8Cl2F3NO3 B12579622 5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide CAS No. 634186-15-5

5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide

Cat. No.: B12579622
CAS No.: 634186-15-5
M. Wt: 366.1 g/mol
InChI Key: ZIKCNNQNBHMFLZ-UHFFFAOYSA-N
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Description

5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide is a complex organic compound characterized by the presence of chloro, trifluoromethoxy, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the chloro groups can produce a variety of substituted benzamides.

Scientific Research Applications

5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(trifluoromethoxy)aniline: Shares the trifluoromethoxy and chloro groups but lacks the amide and hydroxy functionalities.

    5-Chloro-2-hydroxybenzoic acid: Contains the chloro and hydroxy groups but lacks the trifluoromethoxy and amide functionalities.

    N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide: Similar structure but with variations in the position of functional groups.

Uniqueness

5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and trifluoromethoxy groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .

Properties

CAS No.

634186-15-5

Molecular Formula

C14H8Cl2F3NO3

Molecular Weight

366.1 g/mol

IUPAC Name

5-chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C14H8Cl2F3NO3/c15-7-1-3-11(21)9(5-7)13(22)20-8-2-4-12(10(16)6-8)23-14(17,18)19/h1-6,21H,(H,20,22)

InChI Key

ZIKCNNQNBHMFLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)OC(F)(F)F

Origin of Product

United States

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